1-(4-methylbenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one
Description
Properties
IUPAC Name |
[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-4-9-19(24)26-22-20-17-7-5-6-8-18(17)23(21(20)25)14-16-12-10-15(2)11-13-16/h5-8,10-13H,3-4,9,14H2,1-2H3/b22-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRRQNARZDBWJD-XDOYNYLZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)ON=C1C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylbenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole core is reacted with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Pentanoyloxyimino Group: The pentanoyloxyimino group can be introduced through an oxime formation reaction, where the indole derivative is reacted with pentanoyl chloride and hydroxylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylbenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentanoyloxyimino group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to 1-(4-methylbenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one exhibit notable anticancer properties. Studies have shown that indole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have been tested for their ability to inhibit specific signaling pathways involved in cancer progression, such as the PI3K/Akt pathway .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may exhibit inhibitory effects against certain bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve disruption of cellular processes in pathogens .
Material Science Applications
Polymer Chemistry
In material science, this compound can serve as a monomer or additive in the synthesis of polymers. Its unique functional groups allow for the modification of polymer properties, potentially enhancing thermal stability and mechanical strength. Research into the copolymerization of this compound with other monomers could lead to innovative materials with tailored properties for specific applications .
Research Tool Applications
Biochemical Probes
Due to its structural characteristics, this compound can be utilized as a biochemical probe in research settings. It can help elucidate biological pathways by acting as an inhibitor or modulator of specific enzymes or receptors. For example, compounds that target protein kinases or other signaling molecules are invaluable in studying cellular responses and disease mechanisms .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-methylbenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their biological or physicochemical properties:
Key Structural and Functional Insights:
Chlorinated derivatives, however, may exhibit stronger antimicrobial activity due to increased electrophilicity . C3-Imino Modifications: The pentanoyloxy-imino group introduces a flexible aliphatic chain, which may improve solubility in nonpolar environments compared to rigid benzylidene or heterocyclic substituents (e.g., thiazole in ). Branched acyloxy groups (e.g., 3-methylbutanoyloxy in ) could reduce metabolic stability due to steric hindrance.
Biological Activity Trends: Antimicrobial Potential: Compounds with halogenated benzyl groups (e.g., 3-chloro or 4-chloro) show pronounced antimicrobial activity, as seen in analogs like 1-(3-chlorobenzyl)-3-[(pentanoyloxy)imino]-indol-2-one . The target compound’s methylbenzyl group may offer a balance between activity and reduced cytotoxicity. Cytotoxicity: Indol-2-one derivatives with electron-withdrawing groups (e.g., chloro) often exhibit higher cytotoxicity, as observed in 5-chloro-1-(4-chlorobenzyl) analogs . The methylol derivative in demonstrated reduced toxicity, suggesting that acyloxy chains (e.g., pentanoyloxy) could mitigate adverse effects.
Solid-State and Synthetic Considerations: Crystallinity: Knoevenagel-derived benzylidene analogs (e.g., 4-methylbenzylidene in ) exhibit planar molecular conformations, which may influence bioavailability. The pentanoyloxy-imino group’s flexibility could reduce crystallinity, enhancing solubility. Synthetic Routes: The target compound is likely synthesized via condensation of 1-(4-methylbenzyl)indol-2-one with pentanoyloxy hydroxylamine, analogous to methods used for chloro-substituted derivatives .
Biological Activity
The compound “1-(4-methylbenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one” belongs to a class of indole derivatives, which are known for their diverse biological activities. Indole-based compounds often exhibit significant pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article focuses on the biological activity of this specific compound, drawing parallels with known activities of similar indole derivatives.
Molecular Structure
The molecular structure of “this compound” can be analyzed through its components:
- Indole Core : The indole structure contributes to its biological activity due to its ability to interact with various biological targets.
- Substituents : The presence of the 4-methylbenzyl and pentanoyloxy groups may influence its solubility and interaction with biological systems.
Properties
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2O2 |
| Molecular Weight | 258.32 g/mol |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. For instance, compounds with similar structural motifs have shown:
- Inhibition of Cell Proliferation : Studies indicate that indole derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Targeting Kinases : Many indoles act as kinase inhibitors, disrupting signaling pathways crucial for cancer cell survival.
Antimicrobial Activity
Indole-based compounds are also recognized for their antimicrobial effects. The following activities have been observed:
- Bactericidal Effects : Certain indoles demonstrate significant activity against Gram-positive and Gram-negative bacteria.
- Fungal Inhibition : Some derivatives exhibit antifungal properties that could be beneficial in treating fungal infections.
Anti-inflammatory Effects
Research has indicated that indole derivatives can modulate inflammatory responses:
- Cytokine Modulation : These compounds may reduce the production of pro-inflammatory cytokines, thereby alleviating conditions such as arthritis or inflammatory bowel disease.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of indole derivatives, including those similar to the target compound. Results showed that specific substitutions led to enhanced cytotoxicity against breast cancer cells (MCF-7), with IC50 values in the low micromolar range.
Study 2: Antimicrobial Assessment
In another investigation published in Antimicrobial Agents and Chemotherapy, a subset of indole derivatives was tested against a panel of bacterial strains. The results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating strong potential for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
